Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
Tert-butyl 6-amino-3-azabicyclo[311]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group, an amino group, and a bicyclo[311]heptane framework
Mechanism of Action
Mode of Action
It is used as a reagent in the preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines . These compounds are known to inhibit RET (Rearranged during Transfection), a receptor tyrosine kinase . The inhibition of RET can lead to the suppression of various signaling pathways, potentially leading to antitumor effects .
Biochemical Pathways
As mentioned above, the compound is used in the synthesis of RET inhibitors . RET is involved in several signaling pathways, including the MAPK/ERK pathway, PI3K/AKT pathway, and the JAK/STAT pathway . Inhibition of RET can therefore affect these pathways and their downstream effects, which include cell proliferation, survival, and differentiation .
Result of Action
The compounds it helps synthesize, heteroaryl-substituted pyrazolo[1,5-a]pyridines, are known to have antitumor effects due to their inhibition of ret .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include various substituted bicyclic compounds, amines, and esters. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific combination of functional groups and its bicyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(6-13)9(7)12/h7-9H,4-6,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXZHHKGGSODLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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